

# 3,7,16-Trihydroxystigmast-5-ene CAS number and chemical properties

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Compound of Interest

Compound Name: 3,7,16-Trihydroxystigmast-5-ene

Cat. No.: B14801446

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## In-Depth Technical Guide: 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Trihydroxystigmast-5-ene, a natural product isolated from the plant species Walsura robusta. The document details its chemical properties, including its Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight. While specific experimental data on its biological activities and associated signaling pathways remain limited in publicly accessible literature, this guide summarizes the known biological activities of related compounds and extracts from Walsura robusta, suggesting potential areas for future investigation. Furthermore, a general experimental protocol for the isolation and characterization of chemical constituents from Walsura robusta is provided, offering a methodological foundation for researchers.

## **Chemical Properties**

**3,7,16-Trihydroxystigmast-5-ene** is a complex steroidal molecule. Its core chemical information is summarized in the table below.



Property	Value	Source
CAS Number	289056-24-2	N/A
Molecular Formula	С29Н50О3	N/A
Molecular Weight	446.71 g/mol	N/A

Note: Detailed experimental data such as melting point, boiling point, and specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for **3,7,16-Trihydroxystigmast-5-ene** are not readily available in the cited literature. The presented data is based on chemical database information.

### **Biological Context and Potential Activities**

**3,7,16-Trihydroxystigmast-5-ene** is a natural product found in Walsura robusta, a plant belonging to the Meliaceae family.[1][2] Phytochemical investigations of Walsura robusta have revealed a rich diversity of secondary metabolites, including triterpenoids, phenols, steroids, and limonoids.[1][2]

While direct studies on the biological activity of **3,7,16-Trihydroxystigmast-5-ene** are scarce, extracts and other isolated compounds from Walsura robusta have demonstrated a range of biological effects, including:

- Cytotoxic Activity: Limonoids isolated from Walsura robusta have exhibited cytotoxic effects against various cancer cell lines.[3]
- Antioxidant Activity: Phenolic compounds from the plant have shown antioxidant properties.
- Antibacterial Activity: Extracts from Walsura robusta have displayed activity against several bacterial strains.[1][2]
- Anti-inflammatory Activity: Volatile compounds from the leaves have shown moderate antiinflammatory effects by inhibiting nitric oxide production.[4]

Given the established biological activities of other steroidal compounds and the diverse bioactivities observed in Walsura robusta extracts, it is plausible that **3,7,16**-



**Trihydroxystigmast-5-ene** may possess similar pharmacological properties. Further research is warranted to elucidate its specific biological functions and mechanisms of action.

## Experimental Protocols: A General Approach for Isolation and Characterization

The following is a generalized experimental protocol for the isolation and characterization of phytosterols like **3,7,16-Trihydroxystigmast-5-ene** from Walsura robusta, based on methodologies reported for the isolation of other constituents from the same plant.

#### **Extraction**

- Plant Material Preparation: Air-dry the leaves, twigs, or other relevant plant parts of Walsura robusta at room temperature and then grind them into a coarse powder.
- Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation. This process should be repeated multiple times to ensure exhaustive extraction.
- Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

#### **Fractionation**

- Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it
  with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and nbutanol. This will separate compounds based on their polarity.
- Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield different fractions for further purification.

#### **Isolation and Purification**

- Column Chromatography: Subject the fraction suspected to contain the target compound (based on preliminary analysis like thin-layer chromatography) to column chromatography.
  - Stationary Phase: Silica gel is a common choice for the initial separation of steroids.



- Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform), is used to elute the compounds.
- Further Purification: Fractions obtained from the initial column chromatography that show the presence of the target compound may require further purification using techniques such as:
  - Sephadex LH-20 Column Chromatography: Useful for separating compounds based on size and polarity.
  - Preparative Thin-Layer Chromatography (pTLC): For separating small quantities of compounds.
  - High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of the compound to achieve high purity.

#### Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR, along with 2D-NMR experiments (COSY, HSQC, HMBC), are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores in the molecule.

### **Logical Workflow for Phytochemical Investigation**

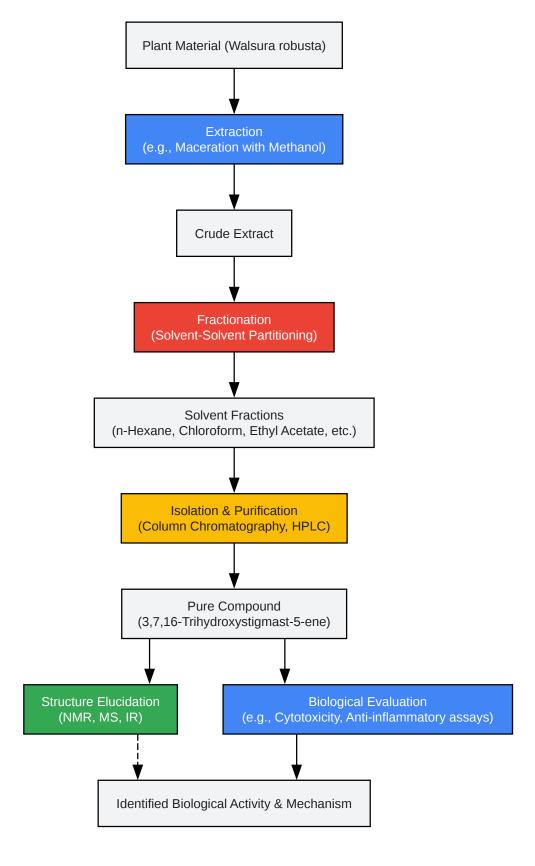






The process of isolating and identifying a novel compound like **3,7,16-Trihydroxystigmast-5**-ene from a natural source follows a logical progression. This workflow ensures a systematic approach from the initial extraction to the final biological evaluation.





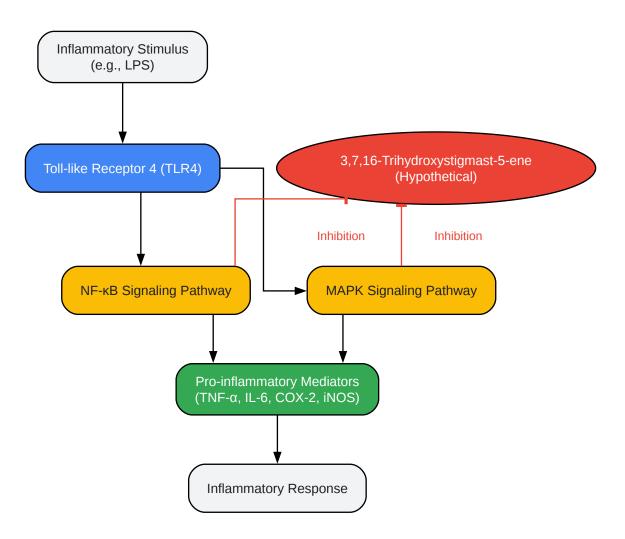
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Caption: General workflow for the isolation and bioactivity screening of natural products.



# Potential Signaling Pathway Involvement (Hypothetical)

Based on the known anti-inflammatory activities of other natural products, a potential mechanism of action for **3,7,16-Trihydroxystigmast-5-ene**, if it possesses such properties, could involve the modulation of key inflammatory signaling pathways. A hypothetical pathway is depicted below.



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Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on common anti-inflammatory mechanisms of natural products and is not based on direct experimental evidence for **3,7,16-Trihydroxystigmast-5-ene**.



#### **Conclusion and Future Directions**

**3,7,16-Trihydroxystigmast-5-ene** is a structurally interesting natural product with potential for biological activity, given its origin and the known properties of related compounds. This guide provides the foundational chemical information and a methodological framework for its further investigation. A significant gap in the current scientific literature exists regarding the specific biological activities and mechanisms of action of this compound.

Future research should focus on:

- The targeted isolation and complete spectroscopic characterization of 3,7,16 Trihydroxystigmast-5-ene to establish a comprehensive chemical profile.
- In-depth biological screening to evaluate its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.
- If significant bioactivity is identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.

Such research will be crucial in determining the potential of **3,7,16-Trihydroxystigmast-5-ene** as a lead compound for drug development.

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